2(1H)-Quinolinone, 3-methoxy-
Overview
Description
2(1H)-Quinolinone, 3-methoxy- is a heterocyclic organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-quinolinone, 3-methoxy- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of aniline derivatives and β-ketoesters, which undergo cyclization in the presence of a suitable catalyst. For example, the reaction of 3-methoxyaniline with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid can yield 2(1H)-quinolinone, 3-methoxy-.
Industrial Production Methods
Industrial production of 2(1H)-quinolinone, 3-methoxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 3-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
2(1H)-Quinolinone, 3-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-quinolinone, 3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone: The parent compound without the methoxy group.
4-Hydroxyquinolinone: Another derivative with a hydroxyl group at the 4-position.
3-Methylquinolinone: A derivative with a methyl group at the 3-position.
Uniqueness
2(1H)-Quinolinone, 3-methoxy- is unique due to the presence of the methoxy group at the 3-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methoxy-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-7-4-2-3-5-8(7)11-10(9)12/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBDTVTUJSTDPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356184 | |
Record name | methoxy quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24186-92-3 | |
Record name | methoxy quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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